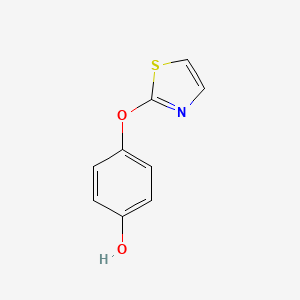

4-(1,3-Thiazol-2-yloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yloxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-7-1-3-8(4-2-7)12-9-10-5-6-13-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCXHVRYLGJATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 1,3 Thiazol 2 Yloxy Phenol Derivatives

Strategic Approaches for the Synthesis of the Core 4-(1,3-Thiazol-2-yloxy)phenol Moiety

The formation of the ether linkage between the thiazole (B1198619) and phenol (B47542) rings is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this transformation efficiently.

Nucleophilic aromatic substitution (SNA_r) is a common and effective method for creating the thiazole-phenol ether bond. This typically involves the reaction of a phenol or phenolate (B1203915) with a thiazole derivative bearing a suitable leaving group at the 2-position.

One approach involves the reaction of a hydroquinone (B1673460) with a 2-halothiazole. For instance, the synthesis of 4-(5-bromothiazol-2-yloxy)phenol (B1525337) has been achieved by reacting hydroquinone with 2,5-dibromothiazole (B130459). The reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient C2 position of the thiazole ring, displacing the bromide.

Another variation of this strategy involves the reaction of a substituted phenol with a thiazole derivative. For example, 3-chloro-4-(1,3-thiazol-2-yloxy)phenol (B8473041) can be synthesized by reacting 3-chloro-4-hydroxyphenol with a suitable thiazole derivative under basic conditions. evitachem.com The use of a base like sodium hydroxide (B78521) facilitates the formation of the phenolate, which then undergoes etherification. evitachem.com

The reactivity of the thiazole ring towards nucleophilic substitution is a key factor. The C2 position of the thiazole ring is electronically poor and thus susceptible to nucleophilic attack. chemicalbook.com The presence of electron-withdrawing groups on the thiazole ring can further enhance its reactivity in SNA_r reactions.

To improve reaction yields and conditions, various optimized coupling reactions have been explored. These methods often focus on the efficient in situ generation of the phenolate and the use of catalysts to facilitate the coupling process.

The use of potassium trimethylsilanolate (TMSOK) as a base has been reported for the generation of the phenolate ion in situ. This can be advantageous as it allows for milder reaction conditions. The reaction is typically performed in polar aprotic solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF), DMF, or dimethylacetamide (DMAc) at temperatures ranging from 50°C to 80°C.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these coupling reactions. Heating a mixture of hydroquinone and 2,5-dibromothiazole with potassium carbonate in DMF in a microwave reactor at 180°C has been shown to improve both the yield and purity of the resulting 4-(5-bromothiazol-2-yloxy)phenol.

The choice of solvent and temperature is crucial for optimizing these coupling reactions. Solvents like ethanol (B145695) or DMF are commonly used, and reflux conditions are often employed to ensure optimal reaction rates. evitachem.com Careful control over stoichiometry and monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are essential for maximizing the yield of the desired product.

Table 1: Comparison of Synthetic Strategies for Thiazole-Phenol Linkage Formation

| Strategy | Reactants | Base/Catalyst | Solvent | Conditions | Reference |

| Nucleophilic Substitution | Hydroquinone, 2,5-dibromothiazole | K₂CO₃ | DMF | Microwave, 180°C | |

| Nucleophilic Substitution | 3-chloro-4-hydroxyphenol, Thiazole derivative | NaOH | Ethanol or DMF | Reflux | evitachem.com |

| Optimized Coupling | Phenol, 5-bromothiazol-2-yl intermediate | TMSOK | MeTHF, DMF, or DMAc | 50-80°C |

Advanced Synthetic Techniques for Structural Diversification of the this compound Scaffold

Once the core this compound moiety is synthesized, its structural diversity can be expanded by functionalizing either the thiazole ring or the phenolic moiety.

The thiazole ring offers several positions for further chemical modification. The calculated π-electron density suggests that the C5 position is the primary site for electrophilic substitution, followed by the C4 position. chemicalbook.com

Electrophilic Aromatic Substitution: The bromine atom at the 5-position of 4-(5-bromothiazol-2-yloxy)phenol facilitates electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at this specific site.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or other groups at the halogenated positions of the thiazole ring.

Diazotization and Coupling: 2-Aminothiazole derivatives can be diazotized and then coupled with various aromatic compounds to introduce an azo linkage, leading to the formation of dyes and other functional molecules. journalijar.com

The phenolic hydroxyl group and the aromatic ring of the phenol moiety provide multiple opportunities for derivatization.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive intermediates for further synthesis. evitachem.com

Condensation Reactions: The phenol can react with aldehydes or ketones to form corresponding imines or oximes. evitachem.com

C-H Functionalization: Directed C-H bond functionalization using transition-metal catalysis has emerged as a powerful tool for regioselective introduction of substituents on the phenolic ring. researchgate.netnih.gov For example, palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes can introduce allyl groups at specific positions. researchgate.net

Etherification and Esterification: The phenolic hydroxyl group can be readily converted into ethers or esters to modify the compound's properties. For instance, reaction with alkyl halides in the presence of a base can yield ether derivatives.

The development of environmentally friendly synthetic methods is a growing area of focus. Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.net

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives, aligning with the principles of green chemistry by enhancing energy efficiency. researchgate.netnanobioletters.comrsc.org

Solvent-Free Reactions: Performing reactions in the solid state or using water as a solvent, whenever possible, can reduce the use of volatile and often toxic organic solvents. researchgate.net

Catalysis: The use of catalysts, including biocatalysts and phase transfer catalysts, can lead to more efficient and selective reactions, minimizing the formation of byproducts. researchgate.net Research into new catalytic systems for the synthesis of thiazole and its derivatives is an active area.

The application of these green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally benign chemical processes.

Chemo- and Regioselectivity in the Synthesis of this compound Analogues

The synthesis of analogues of this compound requires precise control over chemoselectivity and regioselectivity to achieve the desired substitution patterns and functionalities. The core structure contains multiple reactive sites: the phenol hydroxyl group, the aromatic phenol ring, and the thiazole ring. Synthetic strategies must selectively target specific positions to introduce new functional groups without unintended side reactions.

Key reactions for modifying or building the this compound scaffold, such as nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation, are governed by the electronic properties of the substrates and the reaction conditions. wikipedia.orgpressbooks.pub For instance, in SNAr reactions, the presence of electron-withdrawing groups on the aryl halide is crucial for activating the ring towards nucleophilic attack. pressbooks.pub The position of these groups dictates the regiochemical outcome of the substitution.

When synthesizing substituted analogues, such as 3-chloro-4-(1,3-thiazol-2-yloxy)phenol, the starting materials are chosen to guide the reaction to the desired isomer. evitachem.com The synthesis often involves the etherification of a pre-substituted phenol with a thiazole derivative. evitachem.com The regioselectivity is therefore predetermined by the substitution pattern of the starting phenol.

In cases involving substituted benzynes as intermediates, which can be formed under harsh basic conditions, the regioselectivity of nucleophile addition can be complex. libretexts.org For example, the reaction of 4-chloro-1-methylbenzene with hydroxide ion generates a 4-methylbenzyne intermediate, leading to a mixture of 3- and 4-methylbenzenols, demonstrating the potential for isomeric product formation in the absence of strong directing groups. libretexts.org

Control over regioselectivity is also critical when functionalizing the thiazole ring itself. For example, bromination of the thiazole ring can occur at specific positions, which then serve as handles for further modifications through cross-coupling reactions. Studies on related heterocyclic systems have shown that reaction conditions such as the choice of base, solvent, and temperature can be fine-tuned to achieve regioselective alkylation or arylation. nih.gov For example, in the synthesis of pyrazole (B372694) derivatives, different bases and reaction media led to the selective formation of specific regioisomers. nih.gov

Table 1: Factors Influencing Selectivity in the Synthesis of this compound Analogues

| Factor | Influence on Selectivity | Example Reaction/Principle | Citation(s) |

| Substituent Effects | Electron-withdrawing groups (e.g., -NO₂) on an aryl halide activate the ring for SNAr, directing the nucleophile to the carbon bearing the leaving group. | Nucleophilic aromatic substitution (SNAr) | pressbooks.pub |

| Reaction Mechanism | The formation of a benzyne (B1209423) intermediate can lead to a loss of regioselectivity, resulting in isomeric mixtures. | Elimination-addition mechanism | libretexts.org |

| Starting Material | Using pre-substituted precursors ensures the final product has the desired substitution pattern. | Synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)phenol from 3-chloro-4-hydroxyphenol. | evitachem.com |

| Reaction Conditions | The choice of base, solvent, and temperature can determine the position of alkylation or other modifications on the heterocyclic ring. | Regioselective alkylation of pyrazole-carboxylates under different basic conditions. | nih.gov |

| Catalyst/Ligand System | In copper-catalyzed reactions like the Ullmann condensation, the ligand can influence the efficiency and selectivity of C-O or C-N bond formation. | Ligand-accelerated Ullmann reactions. | wikipedia.orgnih.gov |

Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Unit

The design of hybrid scaffolds is a modern strategy in medicinal chemistry aimed at combining two or more pharmacophoric units into a single molecule. This approach, often called pharmacophore merging or molecular hybridization, seeks to create novel compounds with potentially enhanced biological activity, improved selectivity, or the ability to overcome drug resistance. nih.govnih.gov The this compound moiety serves as a valuable building block in this context, integrating the biologically significant thiazole ring with a versatile phenol group. evitachem.comevitachem.com

Thiazole and its derivatives are known to exhibit a wide range of pharmaceutical activities. nih.gov Similarly, phenolic structures are common in biologically active molecules. The combination of these two motifs through an ether linkage creates a stable scaffold that can be further elaborated. The design process often involves computational methods, such as molecular docking, to predict the interactions of the designed hybrid molecule with a specific biological target, such as an enzyme or receptor. nih.gov

The synthesis of these hybrid molecules involves multi-step sequences where the this compound core is connected to other molecular fragments. These fragments can include other heterocyclic systems (like pyrazole, triazole, or thiadiazole), aliphatic chains, or complex aromatic systems. nih.govnih.govnih.gov

For example, a synthetic approach could involve:

Preparation of the core this compound or a functionalized analogue. evitachem.comvulcanchem.com

Synthesis of a second pharmacophoric unit, often with a reactive handle (e.g., a carboxylic acid, amine, or halide).

Coupling of the two fragments using standard organic reactions. Amide bond formation is a common strategy, where the phenolic hydroxyl group of the core is first converted to an amine or a carboxylic acid, which is then reacted with the second fragment. nih.gov Alternatively, the phenol can be used as a nucleophile to displace a leaving group on the second scaffold.

An example from the literature describes the synthesis of thiazole/thiadiazole carboxamide derivatives, where different amine-containing heterocyclic intermediates were acylated with various carboxylic acids to produce a library of hybrid compounds. nih.gov While not directly starting from this compound, this strategy illustrates the modular approach used in creating hybrid scaffolds. Another study details the creation of 4-thiazolidinone (B1220212) hybrids bearing pyridine-pyrazole scaffolds, demonstrating the successful fusion of multiple heterocyclic systems to generate novel antimicrobial agents. nih.gov

Table 2: Examples of Synthetic Strategies for Hybrid Scaffolds

| Hybrid Scaffold Type | Synthetic Strategy | Key Reactions | Purpose of Hybridization | Citation(s) |

| Thiazole/Thiadiazole Carboxamides | Acylation of various heterocyclic amines with corresponding carbonyl chlorides or direct condensation with a lithium salt of a carboxylic acid. | Amide bond formation, acylation. | To develop novel c-Met kinase inhibitors for cancer treatment by merging pharmacophores. | nih.gov |

| 4-Thiazolidinone-Pyridine-Pyrazole Hybrids | Multi-step synthesis involving the construction of a 4-thiazolidinone core followed by condensation to link it with a pyridine-pyrazole moiety. | Knoevenagel condensation, cyclization. | To create novel antimicrobial agents to combat multidrug resistance. | nih.gov |

| Tetrahydropyrimidinone-Triazole Hybrids | One-pot condensation reactions followed by linking to a triazole moiety. | Biginelli reaction, click chemistry. | To evaluate cytotoxic and antimicrobial activities by combining two known bioactive scaffolds. | researchgate.net |

| Thiazole-Hydrazone Derivatives | Condensation of a thiazole-hydrazine intermediate with various substituted aldehydes. | Hydrazone formation. | To synthesize potential antimicrobial agents. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 1,3 Thiazol 2 Yloxy Phenol Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds, including 4-(1,3-Thiazol-2-yloxy)phenol derivatives. Through the analysis of ¹H, ¹³C, and various two-dimensional NMR experiments, a complete picture of the molecular architecture can be assembled.

Proton (¹H) NMR for Chemical Environment and Proton Connectivity Analysis

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. In this compound derivatives, the aromatic protons on both the phenol (B47542) and thiazole (B1198619) rings typically resonate in the downfield region, generally between δ 6.7 and 7.8 ppm. researchgate.net

The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration; a reported value for a related structure is around δ 9.4 ppm. researchgate.net The protons on the phenoxy ring exhibit a characteristic splitting pattern. For the parent compound, the protons ortho to the ether linkage and those meta to it are chemically distinct, often appearing as two sets of doublets, reflecting their different electronic environments.

The two protons on the thiazole ring are also distinct. The proton at the C5 position is influenced by the adjacent sulfur atom and the ring nitrogen, while the C4 proton is adjacent to the nitrogen atom. Their specific chemical shifts and coupling constants provide unambiguous proof of the 2-oxy substitution pattern on the thiazole ring. For instance, in 4-(2-Aminothiazole-4-yl)-phenol, the thiazole ring proton appears as a singlet at δ 6.70 ppm. researchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenolic -OH | ~9.4 (variable) | Broad Singlet (br s) | Position is solvent and concentration dependent; may exchange with D₂O. researchgate.net |

| Aromatic -H (Phenol Ring) | 6.8 - 7.6 | Doublet (d) | AA'BB' system for para-substituted ring. researchgate.net |

| Aromatic -H (Thiazole Ring, H-4/H-5) | 6.7 - 7.5 | Doublet (d) | Distinct signals for each proton with characteristic coupling. researchgate.net |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. It confirms the number of unique carbon atoms and gives insight into their hybridization and electronic environment. In this compound derivatives, distinct signals are observed for the carbons of the phenyl and thiazole rings.

The carbon atom of the thiazole ring bonded to the oxygen (C2) is significantly deshielded due to the electronegativity of both the adjacent nitrogen and oxygen atoms, appearing far downfield. mdpi.com The other two carbons of the thiazole ring (C4 and C5) can also be assigned based on their chemical shifts and correlations in 2D NMR spectra.

For the phenol ring, six distinct signals are expected if there are no further substitutions. Due to the symmetry in the parent 4-substituted phenol, only four signals are typically observed. docbrown.info The carbon atom attached to the phenolic oxygen (C1') appears at a downfield shift (around 150-160 ppm), while the carbon bearing the ether linkage (C4') is also shifted downfield. docbrown.info The remaining aromatic carbons resonate in the typical range of 115-130 ppm.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiazole C2 (C-O) | 165 - 170 | Carbon attached to ether oxygen and flanked by N and S. mdpi.com |

| Phenol C1' (C-OH) | 150 - 160 | Ipso-carbon attached to the hydroxyl group. docbrown.info |

| Phenol C4' (C-O-Thiazole) | 145 - 155 | Ipso-carbon attached to the ether oxygen. |

| Thiazole C4/C5 | 110 - 140 | Aromatic carbons of the thiazole ring. |

| Phenol C2'/C6' & C3'/C5' | 115 - 130 | Aromatic carbons of the phenol ring. docbrown.info |

Two-Dimensional NMR Techniques for Complex Structure Determination

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for the definitive structural assignment of complex molecules like substituted this compound derivatives. walisongo.ac.id These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of overlapping signals. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). It is invaluable for tracing the connectivity within the phenyl and thiazole rings, confirming the substitution patterns. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and for confirming the connectivity between different fragments of the molecule, such as the crucial ether linkage between the thiazole and phenol rings. walisongo.ac.idharvard.edu

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds and functional groups. For this compound derivatives, the IR spectrum displays several characteristic absorption bands.

The most prominent feature is often a broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. adichemistry.com The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol appears as a strong band around 1200-1260 cm⁻¹. adichemistry.com The aryl-ether C-O-C linkage gives rise to characteristic asymmetric and symmetric stretching bands. Aromatic C=C stretching vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings. adichemistry.com Vibrations associated with the thiazole ring, such as C=N stretching, also appear in the fingerprint region. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C=N Stretch (Thiazole) | ~1550 | Medium |

| C-O Stretch (Phenol) | 1260 - 1200 | Strong |

| C-O-C Stretch (Aryl Ether) | 1270 - 1200 (asymmetric) | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For this compound derivatives, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum.

The symmetric "breathing" modes of the phenyl and thiazole rings typically produce strong and sharp signals in the Raman spectrum. The C-S bond vibrations within the thiazole ring, which are often weak in IR, can be more readily observed using Raman spectroscopy. scialert.net Aromatic C-H stretching vibrations are also present, usually appearing as strong bands above 3000 cm⁻¹. As with IR, the 1000-1600 cm⁻¹ region contains a wealth of information from various C-C and C=C stretching and bending modes, contributing to the unique molecular fingerprint. researchgate.netspectroscopyonline.com The G band, associated with the in-plane vibration of sp²-hybridized carbons in aromatic rings, is expected to be a prominent feature around 1580 cm⁻¹. osti.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |

| Aromatic Ring Breathing/Stretching (G-band) | ~1580 | Strong |

| Nitro Group Stretch (if present) | 1370 - 1320 (symmetric) | Strong |

| C-H Deformation | 1280 - 1130 | Medium |

| C-S Stretch (Thiazole) | 750 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of synthesized compounds and for deducing their structure through the analysis of fragmentation patterns. In the study of this compound and its derivatives, electron impact (EI) and electrospray ionization (ESI) are common techniques.

For instance, the mass spectrum of a bromo-derivative, 4-(5-bromothiazol-2-yloxy)phenol (B1525337), confirms its molecular weight with a prominent molecular ion peak or a protonated molecule peak [M+H]⁺. The fragmentation pattern is influenced by the substituents on both the thiazole and phenol rings. The stability of the aromatic rings often results in strong molecular ion peaks. libretexts.org

Key fragmentation pathways for aryl-ether compounds can involve the cleavage of the ether linkage. For this compound, this would lead to fragments corresponding to the thiazole and phenol moieties. The fragmentation of the phenol part typically shows the loss of a hydrogen atom to form a [C₆H₅O]⁺ ion, followed by the expulsion of carbon monoxide to yield a [C₅H₅]⁺ ion. docbrown.info The presence of a thiazole ring introduces additional fragmentation routes, often involving the cleavage of the heterocyclic ring itself. The nature and position of substituents dramatically influence the fragmentation, with electron-withdrawing or -donating groups directing the cleavage pathways. mdpi.com For example, studies on related isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles show that fragmentation is highly dependent on the substituent's nature, sometimes leading to rearrangements in the gas phase. nih.gov

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Hypothetical Substituted this compound Derivative

| m/z Value | Proposed Fragment Ion | Significance |

| 286 | [M+H]⁺ | Molecular weight confirmation of a bromo-substituted derivative. |

| 171 | [C₉H₇N₂OS]⁺ | Loss of a substituent from the thiazole or phenol ring. |

| 119 | [C₆H₅N₂S]⁺ | Cleavage of the ether bond, retaining the thiazole moiety. |

| 94 | [C₆H₆O]⁺ | Cleavage of the ether bond, retaining the phenol moiety. docbrown.info |

| 93 | [C₆H₅O]⁺ | Loss of a hydrogen atom from the phenol fragment. docbrown.info |

| 65 | [C₅H₅]⁺ | Loss of CO from the phenoxy radical cation. docbrown.info |

This table is illustrative and based on general fragmentation patterns of related structures. Actual m/z values would vary based on the specific derivative.

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. hzdr.de This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, capable of revealing the absolute configuration of chiral centers and the preferred conformation of the molecule in the solid state. hzdr.de For derivatives of this compound, SC-XRD can confirm the planarity of the thiazole and phenol rings and determine the dihedral angle between them. nih.gov

Studies on similar heterocyclic systems, such as those containing thiazole or benzothiazole (B30560) rings, have successfully used SC-XRD to determine their molecular structures. researchgate.netresearchgate.netmdpi.com For example, in the crystal structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, the compound was found to crystallize in the monoclinic space group P2/c. researchgate.net Similarly, a thiazole derivative, 2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate, was crystallized in the monoclinic space group P21/n. researchgate.net This level of detail is crucial for understanding structure-activity relationships.

Table 2: Representative Crystallographic Data for Thiazole-Containing Compounds

| Compound | Crystal System | Space Group | Reference |

| 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol | Monoclinic | P2/c | researchgate.net |

| 2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate | Monoclinic | P21/n | researchgate.net |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- docbrown.infohzdr.detriazolo[3,4-b] docbrown.infothiadiazole | Monoclinic | P2₁/n | mdpi.com |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | Monoclinic | P2₁/n | eurjchem.com |

This table presents data from related structures to illustrate typical crystallographic findings.

Hydrogen bonds are critical in dictating the three-dimensional structure and crystal packing of molecules containing hydrogen-bond donors (like the phenolic -OH) and acceptors (like the nitrogen and sulfur atoms of the thiazole ring). byjus.com Intramolecular hydrogen bonds, which occur within a single molecule, can significantly influence its conformation. researchgate.netmdpi.com For example, an intramolecular hydrogen bond might form between the phenolic proton and the thiazole nitrogen, creating a stable six-membered ring structure.

Beyond classical hydrogen bonds, the crystal packing of this compound derivatives is governed by a variety of weaker supramolecular interactions. rsc.org These include C-H···π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, and π-π stacking interactions between the planar thiazole and phenol rings. mdpi.comresearchgate.net

The interplay of these diverse interactions, from strong hydrogen bonds to weaker van der Waals forces, dictates how the molecules assemble into a stable crystal lattice. researchgate.net Hirshfeld surface analysis is a computational tool often employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture. nih.gov The specific arrangement of molecules in the crystal, or polymorphism, can have significant implications for the material's physical properties.

Mechanistic Investigations of Biological Activities of 4 1,3 Thiazol 2 Yloxy Phenol and Analogues Excluding Clinical Outcomes

Elucidation of Antimicrobial Activity Mechanisms in Vitro

The antimicrobial potential of thiazole (B1198619) derivatives, including compounds structurally related to 4-(1,3-Thiazol-2-yloxy)phenol, stems from their ability to interfere with essential microbial processes. Phenolic compounds, in general, are known to exert antimicrobial effects by disrupting microbial membranes. The lipophilic character of these molecules facilitates interaction with and penetration of the cell membrane, leading to irreversible damage and cell death.

Antibacterial Action Against Specific Microbial Strains: Cellular and Molecular Targets

Thiazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. While specific mechanistic data for this compound is limited, studies on analogous structures provide insights into potential cellular and molecular targets. One proposed mechanism involves the inhibition of essential enzymes required for bacterial survival. For instance, certain thiazolin-4-one derivatives, which share a core heterocyclic structure, have been investigated as potential inhibitors of tryptophanyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. Molecular docking studies have suggested that these compounds can bind effectively to this enzyme, potentially disrupting its function and leading to bacterial growth inhibition.

The general mechanism for phenolic compounds involves damaging the bacterial cell membrane. The hydroxyl (OH) group of phenols can form hydrogen bonds that disrupt membrane integrity, leading to the leakage of intracellular contents and ultimately, cell death. The effectiveness of this action can be influenced by the specific structure of the phenol (B47542) derivative.

| Compound Type | Bacterial Strain | Reported Activity/Target | Reference |

|---|---|---|---|

| Thiazolin-4-one derivatives | Staphylococcus aureus | Expressed better MIC values than moxifloxacin | |

| Thiazolin-4-one derivatives | Escherichia coli | Moderate antibacterial activity | |

| Benzo[d]thiazole derivatives | S. aureus, E. coli | Significant activity at 50–75 μg/mL | |

| Phenolic Compounds (General) | General Bacteria | Cell membrane disruption |

Antifungal Properties and Proposed Mechanisms of Action

Thiazole derivatives have also emerged as promising antifungal agents, particularly against Candida albicans and Aspergillus species. The mechanisms of action appear to target the fungal cell wall and cell membrane, two structures essential for fungal viability and integrity.

One key mechanism involves the disruption of the fungal cell wall. Studies using sorbitol, an osmotic protectant that stabilizes fungal protoplasts, have shown that the antifungal activity of certain thiazole derivatives is significantly reduced in its presence. This suggests that the compounds act by interfering with cell wall synthesis or integrity, making the fungus susceptible to osmotic stress.

Another proposed mechanism is the interference with the fungal cell membrane, specifically targeting ergosterol, the primary sterol in fungal membranes. When thiazole derivatives were tested in a medium supplemented with exogenous ergosterol, their minimum inhibitory concentration (MIC) values increased. This indicates a potential interaction between the compounds and ergosterol, leading to membrane disruption, increased permeability, and subsequent fungal cell death. Some thiazole-containing compounds have also been found to inhibit the expression of specific proteins essential for fungal survival.

Molecular Basis of Cytotoxic Activity in Cell-Based Models

In addition to antimicrobial effects, thiazole-phenol structures and their analogues have been investigated for their cytotoxic potential against various cancer cell lines. The molecular basis for this activity involves the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and interference with specific signaling pathways that are often dysregulated in cancer.

Mechanisms of Cellular Proliferation Inhibition in Cancer Cell Lines

Phenolic compounds and thiazole derivatives can inhibit the proliferation of cancer cells through multiple mechanisms. These compounds have been shown to suppress the overexpression of enzymes implicated in cancer development and can inhibit the activation of transcriptional factors that regulate genes involved in cell survival and proliferation. For instance, studies on thiazolyl-catechol compounds demonstrated significant cytotoxic effects on the A549 non-small cell lung cancer line, with some analogues showing greater potency than the reference drug gefitinib. The cytotoxic activity is often dose-dependent, with increasing concentrations leading to a greater reduction in cell viability.

Induction of Apoptosis and Cell Cycle Arrest: Intracellular Signaling Pathways

A primary mechanism for the anticancer activity of many thiazole-based compounds is the induction of apoptosis and the arrest of the cell cycle. Apoptosis is a regulated process of cell death that is crucial for eliminating damaged or cancerous cells.

Cell Cycle Arrest: Thiazole derivatives have been reported to cause cell cycle arrest, often at the G1/S or G2/M phase transitions. This arrest prevents cancer cells from proceeding through the division cycle, thereby halting their proliferation. The mechanism can involve the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are key regulators of cell cycle progression. For example, some phenolic compounds can cause a decrease in cyclin A2, cyclin E1, and cyclin E2, leading to arrest at the G1/S checkpoint. This process is often mediated by the p53 signaling pathway, a critical tumor suppressor pathway that can initiate cell cycle arrest in response to cellular stress.

Induction of Apoptosis: Following cell cycle arrest, or through independent pathways, these compounds can trigger apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Thiazole and phenol derivatives can induce apoptosis by regulating the expression of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. Furthermore, the generation of reactive oxygen species (ROS) has been identified as a critical upstream event in the induction of apoptosis by some phenolic compounds.

| Compound/Analogue Type | Cell Line | Observed Effect | Signaling Pathway Implication | Reference |

|---|---|---|---|---|

| Alkylaminophenol | Glioblastoma | G1/S Phase Arrest, Apoptosis | p53 signaling, decreased CDKs, Bcl-2 family regulation | |

| Thiazolides | Colorectal Cancer | G1 Cell Cycle Arrest | Reported to target mitochondrial respiratory chain | |

| Thiophenol-formaldehyde-triazole | Ovary Cancer (CAOV3) | Apoptosis, Reduced Invasion | Decreased MMP-2, MMP-9, and FAK activation | |

| Hydroxychavicol | Oral KB Carcinoma | Late S and G2/M Arrest, Apoptosis | Accompanied by GSH depletion and ROS production |

Interaction with Specific Molecular Targets (e.g., Kinase Inhibition, Receptor Modulation)

The broad biological activities of this compound analogues can be attributed to their interaction with specific molecular targets, most notably protein kinases. Kinases are critical components of signaling pathways that control cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Several series of thiazole derivatives have been developed as potent kinase inhibitors. For example, novel 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. Similarly, a series of 4-thiazolyl-2-phenylaminopyrimidines were developed as potent inhibitors of spleen tyrosine kinase (Syk), another important target in signaling pathways related to inflammation and cancer. These findings highlight that the thiazole scaffold is a versatile platform for designing specific inhibitors that can modulate key cellular signaling pathways, providing a molecular basis for their observed cytotoxic effects.

Anti-inflammatory Action at the Cellular and Molecular Level

The anti-inflammatory effects of thiazole-containing compounds are attributed to their interaction with key enzymatic pathways and signaling cascades involved in the inflammatory response.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Activities

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The inhibition of these enzymes is a primary target for anti-inflammatory drugs. Several studies have investigated the potential of thiazole derivatives as COX and LOX inhibitors.

A series of thymol-3,4-disubstituted thiazole hybrids were synthesized and evaluated as dual COX-2/5-LOX inhibitors. Notably, compounds 6b , 6d , 6e , and 6f demonstrated significant in vitro inhibitory activity against COX-2, with IC50 values of 0.037, 0.042, 0.046, and 0.039 µM, respectively, which are comparable to the standard drug celecoxib (IC50= 0.045 µM) researchgate.net. Furthermore, these compounds exhibited higher selectivity indices (SI) for COX-2 over COX-1 than celecoxib, suggesting a potentially better safety profile regarding gastrointestinal side effects researchgate.net. The entire series also showed higher in vitro 5-LOX inhibitory activity than the reference compound quercetin researchgate.net.

In another study, 4-thiazolone derivatives were identified as potent lipoxygenase inhibitors. The most promising compounds, 1e and 3e , were evaluated for their in vitro LOX and COX inhibition. They showed IC50 values of 12.98 µM and 12.67 µM against LOX, respectively, while exhibiting weak inhibition of COX-1 and COX-2 (IC50 > 50 µM), indicating their selectivity towards the LOX pathway researchgate.net.

Additionally, research on 1,3,4-thiadiazole-thiazolidinone hybrids has identified dual 15-LOX/COX inhibitors. Certain compounds in this series were capable of inhibiting 15-LOX and COX-2 at low micromolar concentrations, with binding affinity being sensitive to the size of substituents at the 5th position of the thiazolidinone ring nih.gov.

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

|---|---|---|---|---|

| Compound 6b | COX-2 | 0.037 | Celecoxib | 0.045 |

| Compound 6d | COX-2 | 0.042 | Celecoxib | 0.045 |

| Compound 6e | COX-2 | 0.046 | Celecoxib | 0.045 |

| Compound 6f | COX-2 | 0.039 | Celecoxib | 0.045 |

| Compound 1e | LOX | 12.98 | - | - |

| Compound 3e | LOX | 12.67 | - | - |

Inhibition of Pro-inflammatory Mediators and Downstream Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory action of thiazole analogues involves the modulation of pro-inflammatory cytokines and other mediators. For instance, novel 2,3-disubstituted thiazolidin-4-ones were shown to inhibit the generation of reactive oxygen species (ROS), nitrite, and cytokines in murine macrophages researchgate.net. The most effective compound from this series, 4C , was found to inhibit the cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6, both systemically and locally, in an in vivo model of inflammation. Furthermore, it was capable of reducing locally elevated prostaglandin-E2 (PGE2) levels researchgate.net.

A separate study investigated 1,3-thiazole derivatives for their anti-inflammatory activity, finding a correlation between cholinesterase inhibition and the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in peripheral blood mononuclear cells (PBMCs) academie-sciences.fr. Specifically, an amide-containing compound with a quinoxaline system (Compound 7 ) showed the best anti-inflammatory activity without cytotoxic effects academie-sciences.fr.

Antioxidant Mechanisms and Radical Scavenging Capabilities

Oxidative stress is intrinsically linked to inflammation, and compounds with antioxidant properties can mitigate the inflammatory process. The phenolic group in many thiazole analogues is a key structural feature contributing to their antioxidant and radical scavenging activities.

A series of phenolic thiazoles were synthesized and evaluated for their antiradical and antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH˙) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom, was used to assess this activity. Compounds 5a-b , 7a-b , and 8a-b from this series demonstrated the best capacity to scavenge the DPPH˙ radical nih.gov. The antioxidant activity of these compounds is largely attributed to the presence of phenolic hydroxyl groups nih.gov.

In another investigation, novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives were synthesized, and their antioxidant activity was confirmed through both experimental and theoretical (Density Functional Theory) approaches bohrium.comresearchgate.net. Compounds 4c and 4d showed particularly promising DPPH scavenging activity bohrium.comresearchgate.net. The computational results suggested that the sequential proton loss-electron transfer mechanism is the preferred pathway for their radical scavenging action bohrium.com.

The antioxidant potential of 4-thiomethyl functionalised 1,3-thiazoles was also studied using the DPPH test. The synthesized compounds exhibited a high level of DPPH radical inhibition, ranging from 70% to 98% researchgate.net. The most active derivatives, 7e , 7m , 7p , and 7t , had IC50 values in the range of 191-417 µM researchgate.net.

| Compound Series/Number | Activity Metric | Result |

|---|---|---|

| Compounds 5a-b, 7a-b, 8a-b | Qualitative | Best capacity to scavenge DPPH radical |

| Compound 4c | Qualitative | Promising antioxidant activity |

| Compound 4d | Qualitative | Promising antioxidant activity |

| Compounds 7e, 7m, 7p, 7t | IC50 | 191-417 µM |

Other Enzyme Inhibition Studies and Biochemical Pathway Interventions (Non-Clinical)

The biological activity of thiazole derivatives extends beyond anti-inflammatory and antioxidant effects to the inhibition of other key enzymes. A series of 2-(benzo[d]thiazol-2-yl)phenol sulfonate derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, tyrosinase, and pancreatic lipase researchgate.netdntb.gov.ua. These studies revealed that different derivatives exhibited significant inhibition against these enzymes, with in silico molecular docking studies affirming the binding affinities researchgate.net.

Thiazolidine derivatives have also been investigated as tyrosinase inhibitors due to their structural similarity to the enzyme's substrates. In one study, the most potent tyrosinase inhibitor was compound 3c with an IC50 value of 16.5 ± 0.37 µM, comparable to the standard inhibitor kojic acid mdpi.com.

Furthermore, a series of twenty compounds bearing a thiazole ring were designed and synthesized as monoamine oxidase (MAO) inhibitors. The most active derivatives, compounds 3j and 3t , which possess a dihydroxy moiety on the phenyl ring, showed significant inhibitory profiles against both MAO-A (IC50 = 0.134 and 0.123 µM, respectively) and MAO-B (IC50 = 0.027 and 0.025 µM, respectively), with a general selectivity for MAO-B nih.gov.

Other research has explored thiazole derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Phenolic thiazolostilbene was identified as the most active BChE inhibitor among the tested compounds mdpi.com.

Comprehensive Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of thiazole analogues and their biological activity is crucial for designing more potent and selective compounds.

Correlation of Substituent Effects with Biological Potency

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the biological activities of thiazole derivatives. For COX/LOX inhibition, the nature and position of substituents on the phenyl and thiazole rings play a significant role. For instance, in the series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) was identified as the most potent LOX inhibitor nih.gov. The analysis of thiazole-based thiazolidinones revealed that substituents like 4-NO2, 3-NO2, and 3-Cl on the benzene ring were favorable for COX-1/LOX inhibition nih.gov.

In the context of antioxidant activity, SAR analysis of 4-thiomethyl functionalised 1,3-thiazoles showed that the most effective antioxidants were characterized by the presence of a cyanomethyl or amino group at position 2 of the thiazole ring, along with aryl thiomethyl groups researchgate.net. For tyrosinase inhibition by thiazolidine derivatives, the presence of a hydroxyl group at the fourth position of the phenyl ring was found to be important for activity mdpi.com.

A quantitative structure-activity relationship (QSAR) analysis of thiazole derivatives with H1-antihistamine activity identified several physicochemical parameters, including polarizability, binding energy, and HOMO energy, as being responsible for separating compounds with higher and lower activity ptfarm.pl. Such studies are essential for the rational design of new therapeutic agents based on the thiazole scaffold ptfarm.plijper.org.

Identification and Characterization of Key Pharmacophoric Features for Targeted Activities

The biological activity of chemical compounds is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features that interact with a biological target. This collection of essential features is known as a pharmacophore. For the class of compounds related to this compound, which are characterized by a thiazole ring linked to a phenol moiety through an ether bridge, several key pharmacophoric features have been identified through structure-activity relationship (SAR) studies. These studies typically involve the synthesis of a series of analogues where different parts of the molecule are systematically modified, and the effect of these modifications on a specific biological activity is measured.

While direct and extensive research on the specific pharmacophoric features of this compound is limited in publicly available literature, SAR studies on structurally related thiazole-ether analogues provide significant insights. One such informative class of compounds is the ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives, which have been investigated as inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation pathways. tandfonline.com

The core structure of these analogues consists of a central thiazole ring, a phenoxymethyl group at position 4, a phenyl group at position 2, and an ethyl carboxylate group at position 5. By analyzing the inhibitory activity of various derivatives, a pharmacophore model for this class of compounds can be proposed. The key features include:

The Thiazole Ring: This heterocyclic ring serves as the central scaffold, correctly positioning the other functional groups for optimal interaction with the target protein. Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) contribute to its ability to engage in various non-covalent interactions.

The Phenoxy Group: The phenoxy moiety, connected to the thiazole ring via a methylene ether linkage (-CH₂-O-), plays a crucial role in the biological activity. The oxygen atom can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with the amino acid residues in the active site of the target protein.

Substituents on the Phenoxy Ring: The nature and position of substituents on the phenyl ring of the phenoxy group have a profound impact on the inhibitory activity. This indicates that this part of the molecule is likely oriented towards a region of the protein's binding site where it can be tailored to enhance binding affinity.

Research into ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives as SHP2 inhibitors has revealed specific SAR trends that help to define the pharmacophore more precisely. tandfonline.com For instance, the introduction of electron-withdrawing or electron-donating groups at various positions of the phenoxy ring leads to significant differences in inhibitory potency.

One study synthesized a series of these compounds and tested their ability to inhibit SHP2. tandfonline.com The results highlighted that a compound with a 3-cyano-4-fluoro substitution on the phenoxy ring exhibited the highest inhibitory activity, with an IC₅₀ value of 0.99 μM. tandfonline.com This suggests that the electronic properties and the size of the substituents at these positions are critical for a strong interaction with the SHP2 protein.

The following interactive data table summarizes the structure-activity relationship findings for a selection of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate analogues as SHP2 inhibitors. tandfonline.com

| Compound | Substituent (R) on Phenoxy Ring | SHP2 Inhibitory Activity (IC₅₀, μM) |

|---|---|---|

| 1a | H | >50 |

| 1b | 4-F | 2.84 |

| 1c | 3-CN | 1.56 |

| 1d | 3-CN, 4-F | 0.99 |

| 1e | 3-NO₂ | 3.01 |

| 1f | 4-F, 3-NO₂ | 1.98 |

| 1g | 3-CF₃ | 4.23 |

| 1h | 4-F, 3-CF₃ | 2.11 |

Based on these findings, a common feature pharmacophore model was developed. This model includes features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are essential for the inhibitory activity of these compounds against SHP2. tandfonline.com Molecular dynamics simulations further supported this model by illustrating the likely binding mode of the most active compound (1d) within the active site of SHP2, highlighting the specific interactions that contribute to its high affinity. tandfonline.com

Computational Chemistry and Theoretical Modeling of 4 1,3 Thiazol 2 Yloxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 4-(1,3-Thiazol-2-yloxy)phenol, methods such as Density Functional Theory (DFT) are employed to gain insights into its fundamental properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The geometry of this compound can be optimized using DFT calculations, typically with a basis set such as B3LYP/6-311G(d,p), to find the most stable conformation of the molecule. This optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Following geometry optimization, various electronic properties can be calculated. These properties are essential for predicting the chemical behavior of the compound.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Polarizability | Data not available | a.u. |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

Note: Specific values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the thiazole (B1198619) ring.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy | Unit |

|---|---|---|

| EHOMO | Data not available | eV |

| ELUMO | Data not available | eV |

| Energy Gap (ΔE) | Data not available | eV |

Note: Specific values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential regions: red typically represents areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring, indicating these as potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand (small molecule) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Conformations within Biological Receptors

Molecular docking simulations can predict the binding mode and conformation of this compound within the active site of a biological receptor. These simulations explore various possible orientations and conformations of the ligand within the receptor's binding pocket to identify the most energetically favorable pose. The results provide insights into the specific amino acid residues involved in the interaction and the types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Assessment of Binding Affinities and Energetics

A key outcome of molecular docking is the estimation of the binding affinity, often expressed as a binding energy or a docking score. This value quantifies the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex and a higher binding affinity. These energetic calculations help in ranking potential drug candidates and understanding the key determinants of binding.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Unit |

|---|---|---|

| Binding Energy | Data not available | kcal/mol |

| Interacting Residues | Data not available | - |

| Type of Interactions | Data not available | - |

Note: Specific molecular docking studies for this compound are not publicly available in the searched literature. The table is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies are invaluable for predicting the activity of unsynthesized analogues, thereby guiding synthetic efforts toward more potent and selective molecules. laccei.org

The fundamental principle of QSAR is that the variations in the biological activity of a group of congeneric compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices), among others. researchgate.net

A typical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Assembly: A collection of derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: The three-dimensional structures of the molecules are generated and optimized using quantum mechanical methods. Subsequently, a wide range of molecular descriptors are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical equation that links the most relevant descriptors to the observed biological activity. researchgate.netresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR model for a series of thiazole derivatives might reveal that increased inhibitory activity is positively correlated with the dipole moment and negatively correlated with the molecular volume. nih.gov Such a model provides a quantitative framework for designing new derivatives with potentially improved efficacy.

Table 1: Illustrative QSAR Descriptors for a Hypothetical Series of Thiazole Derivatives

| Compound | pIC50 (Observed) | Dipole Moment (Debye) | Molecular Volume (ų) | LogP | pIC50 (Predicted) |

| Derivative 1 | 5.2 | 3.1 | 180.5 | 2.5 | 5.1 |

| Derivative 2 | 5.8 | 3.9 | 185.2 | 2.3 | 5.9 |

| Derivative 3 | 4.9 | 2.8 | 190.1 | 2.8 | 4.8 |

| Derivative 4 | 6.1 | 4.2 | 182.3 | 2.1 | 6.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated in a QSAR study.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility in solution and the stability of its complex with a biological target, such as a protein receptor or enzyme. ajchem-a.com

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of the system over time. The process typically involves:

System Setup: The initial coordinates of the protein-ligand complex are placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to relax around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the coordinates and velocities of all atoms are saved at regular intervals.

Analysis of the resulting trajectory can reveal key information about the stability and dynamics of the this compound-protein complex. Important parameters analyzed include:

Root Mean Square Fluctuation (RMSF): Quantifies the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, identifying key interactions that contribute to binding affinity.

These simulations can elucidate the dynamic nature of the binding pocket and reveal how conformational changes in both the ligand and the protein contribute to the stability of the complex.

Table 2: Typical Output Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Average Value | Interpretation |

| RMSD of Protein Backbone | 1.8 Å | Indicates the protein structure is stable throughout the simulation. |

| RMSD of Ligand | 0.9 Å | Shows the ligand remains stably bound in the active site. |

| RMSF of Binding Site Residues | < 1.5 Å | Suggests key binding residues are relatively rigid. |

| Average H-Bonds (Ligand-Protein) | 2.5 | Indicates consistent hydrogen bonding contributes to binding. |

Note: The data in this table is representative and illustrates typical results from an MD simulation.

Advanced Intermolecular Interaction Analysis: Hirshfeld Surface and Non-Covalent Interaction (NCI) Plots

Understanding the nature and strength of intermolecular interactions is fundamental to predicting the crystal packing of a molecule and its binding to a receptor. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are two advanced computational tools that provide detailed qualitative and quantitative insights into these forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com The surface is generated by partitioning the crystal electron density into molecular regions. The analysis of molecules related to this compound reveals the relative importance of different types of contacts. nih.govnih.gov

The Hirshfeld surface can be mapped with various properties, such as:

d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

Shape Index: Identifies complementary hollows and bumps on the surface, which are characteristic of π-π stacking interactions.

Furthermore, the analysis generates two-dimensional fingerprint plots , which summarize all intermolecular contacts on the surface. These plots provide a percentage contribution for each type of interaction, offering a quantitative measure of their importance in the crystal packing. For thiazole derivatives, H···H, C···H/H···C, and O···H contacts are often the most significant contributors. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Thiazole Derivative

| Contact Type | Contribution (%) | Description |

| H···H | 43% | Represents van der Waals forces and is the most dominant interaction. nih.gov |

| C···H / H···C | 18% | Indicates C-H···π interactions and other van der Waals contacts. nih.gov |

| O···H / H···O | 17% | Corresponds to hydrogen bonding and other close contacts involving oxygen. nih.gov |

| N···H / H···N | 6% | Highlights interactions involving the nitrogen atom, including hydrogen bonds. nih.gov |

Note: Data is based on findings for a related thiazole compound to illustrate the typical distribution of intermolecular contacts. nih.gov

Non-Covalent Interaction (NCI) Plots

The NCI plotting technique is a powerful tool for visualizing weak non-covalent interactions in real space. chemtools.org It is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). The method identifies regions of low density and low gradient that are characteristic of non-covalent interactions. chemtools.org

An NCI plot consists of a 3D isosurface colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. The color scale provides a qualitative assessment of the interaction type:

Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions. uva.es

Red surfaces: Signify repulsive interactions, such as steric clashes within a molecule. chemtools.org

For this compound, NCI plots could visualize the intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen, as well as intermolecular π-π stacking between aromatic rings and van der Waals contacts that stabilize the crystal lattice or the ligand's position in a binding site. scielo.org.mx

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Diversity

Future synthetic research will likely concentrate on developing more efficient and versatile methods to generate a wide array of 4-(1,3-Thiazol-2-yloxy)phenol derivatives. The goal is to create extensive chemical libraries for structure-activity relationship (SAR) studies. While classical methods provide a foundation, novel strategies are needed to access more complex and diverse chemical spaces.

Key areas for development include:

One-Pot Reactions: Designing multi-component, one-pot synthesis procedures can significantly improve efficiency, reduce reaction times, and simplify purification processes. researchgate.net Such strategies could involve the reaction of a thiosemicarbazide (B42300) and a carboxylic acid derivative in the presence of a cyclizing agent. mdpi.com

Combinatorial Chemistry: Employing combinatorial approaches on solid-phase or in solution-phase will enable the rapid generation of large libraries of analogues. This would involve modifying both the phenolic and thiazole (B1198619) rings with various substituents to probe their effects on biological activity.

Flow Chemistry: The use of microreactor or flow chemistry systems can offer better control over reaction parameters, improve safety, and allow for easier scalability of promising compounds.

Bio-catalysis: Exploring enzymatic reactions could provide highly selective and environmentally friendly routes to chiral derivatives, which may exhibit distinct biological profiles.

Table 1: Potential Synthetic Strategies for Derivative Generation

| Synthetic Strategy | Description | Potential for Diversity | Key Advantages |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net | High | Reduced waste, shorter reaction times, simplified workup. researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Moderate to High | Rapid reaction times, often higher yields, improved purity. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Employing reactions like Suzuki, Heck, or Buchwald-Hartwig to introduce diverse aryl or alkyl groups. | Very High | Access to a vast range of substituents, well-established protocols. |

| Click Chemistry | Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | High | High yields, mild reaction conditions, simple purification. |

Deeper Mechanistic Elucidation of Biological Activities through Advanced Techniques

To translate the potential of this compound derivatives into tangible applications, a profound understanding of their mechanism of action is crucial. Future research must move beyond preliminary screening to pinpoint specific molecular targets and pathways.

Promising advanced techniques include:

Target Identification: Utilizing methods such as affinity chromatography, chemical proteomics, and genetic screening (e.g., CRISPR-Cas9) to identify the specific proteins or nucleic acids that the compounds interact with.

Enzyme Inhibition Assays: For derivatives showing potential as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and potency (IC50/Ki values). nih.govfrontiersin.org

Structural Biology: Co-crystallizing active compounds with their target proteins or using cryo-electron microscopy (cryo-EM) to visualize the binding interactions at an atomic level. This information is invaluable for rational drug design. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon compound binding.

Table 2: Advanced Techniques for Mechanistic Studies

| Technique | Purpose | Information Gained |

|---|---|---|

| Chemical Proteomics | Identify direct protein targets of a compound. | Target identity, binding affinity. |

| Enzyme Kinetics | Characterize the inhibition of a specific enzyme. | IC50 values, mechanism of inhibition. nih.gov |

| X-ray Crystallography | Determine the 3D structure of a compound bound to its target. | Atomic-level binding interactions, guide for optimization. |

| Cell-Based Assays | Evaluate the effect of a compound on cellular processes (e.g., apoptosis, cell cycle). nih.gov | Phenotypic effects, confirmation of cellular activity. |

| In Vivo Models | Assess the compound's effect in a living organism. | Efficacy, pharmacokinetics. frontiersin.org |

Integration of Multi-Omics and Systems Biology Approaches in Biological Activity Research

Systems biology offers a holistic view of how a compound affects a biological system by integrating data from various 'omics' platforms. nih.govnih.gov This approach can uncover unexpected mechanisms of action and identify biomarkers for a compound's effect. e-enm.org For this compound, a systems-level understanding can be achieved by integrating multiple data types. researchgate.netresearchgate.net

Future research should incorporate:

Transcriptomics (RNA-seq): To analyze how the compound alters gene expression across the entire genome, revealing affected signaling pathways.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link between the compound and cellular machinery.

Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism. nih.gov

Data Integration: The main challenge and opportunity lie in integrating these large datasets using bioinformatics tools to build comprehensive models of the compound's action. nih.govresearchgate.net

Table 3: Multi-Omics Approaches in Compound Research

| Omics Field | Platform | Biological Insight |

|---|---|---|

| Genomics | DNA Sequencing, GWAS | Identify genetic factors influencing compound response. |

| Transcriptomics | RNA-Sequencing, Microarrays | Profile changes in gene expression; identify affected pathways. |

| Proteomics | Mass Spectrometry | Quantify changes in protein abundance and modifications. |

| Metabolomics | NMR, Mass Spectrometry | Measure fluctuations in endogenous metabolites. nih.govnih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties of new molecules. nih.govmdpi.com These computational tools can significantly de-risk and accelerate the development of this compound derivatives.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on existing libraries of thiazole derivatives to predict the biological activity of novel, virtual compounds. nih.govresearchgate.net This allows researchers to prioritize which molecules to synthesize.

Generative Models: Using deep learning techniques like generative adversarial networks (GANs) or variational autoencoders (VAEs) to design entirely new molecules with desired properties from scratch. nih.gov

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using these models to screen virtual libraries for new hits.

ADMET Prediction: Employing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with better drug-like profiles early in the process. researchgate.net

Table 4: AI/ML Applications in Drug Design

| AI/ML Method | Application | Outcome |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. nih.gov | Prioritization of synthetic targets. |

| Generative Models | De novo design of novel chemical structures. nih.gov | Innovative scaffolds with optimized properties. |

| Molecular Docking | Predict the binding mode and affinity of a compound to a target protein. nih.gov | Understanding of binding interactions; virtual screening. |

| Predictive ADMET | Forecast pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. researchgate.net |

Design and Synthesis of Targeted Molecular Probes for Specific Biological Pathways